2-Methyl-3-nitro-5-phenylpyridine
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Overview
Description
2-Methyl-3-nitro-5-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds that are widely used in various fields due to their unique chemical properties. The presence of a nitro group and a phenyl group in the structure of this compound makes it a compound of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-nitro-5-phenylpyridine typically involves nitration reactions. One common method is the nitration of 2-Methyl-5-phenylpyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as higher yields, better control over reaction conditions, and reduced waste generation . These methods often use catalysts and optimized reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-nitro-5-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are often used.
Substitution: Reagents like ammonia and amines are used in substitution reactions.
Major Products Formed:
- Reduction of the nitro group can yield 2-Methyl-3-amino-5-phenylpyridine.
- Substitution reactions can produce various substituted pyridines depending on the reagents used .
Scientific Research Applications
2-Methyl-3-nitro-5-phenylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-nitro-5-phenylpyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
3-Nitropyridine: Similar in structure but lacks the methyl and phenyl groups.
2-Methyl-5-phenylpyridine: Lacks the nitro group.
2-Methyl-3-nitropyridine: Lacks the phenyl group.
Uniqueness: 2-Methyl-3-nitro-5-phenylpyridine is unique due to the presence of both a nitro group and a phenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H10N2O2 |
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Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-methyl-3-nitro-5-phenylpyridine |
InChI |
InChI=1S/C12H10N2O2/c1-9-12(14(15)16)7-11(8-13-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
XNDHHWDPGUBTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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